molecular formula C14H16N2O2 B1361661 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde CAS No. 947012-62-6

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde

Cat. No.: B1361661
CAS No.: 947012-62-6
M. Wt: 244.29 g/mol
InChI Key: UWMWGLGHZZJUJW-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde is a high-value chemical building block specifically designed for advanced organic synthesis and pharmaceutical research. Its molecular architecture, incorporating both an imidazole ring and a benzaldehyde moiety, makes it a versatile precursor for constructing complex molecules, particularly in the development of new Schiff base ligands and heterocyclic compounds . This compound serves as a key intermediate in medicinal chemistry explorations, enabling the synthesis of novel derivatives for biological activity screening. Recent research on analogous imidazole-bearing structures has demonstrated potential for acetylcholinesterase inhibitory activity, which is a significant target for neurological disorders, as well as antibacterial and leishmanicidal properties . Furthermore, the structural motif of imidazole-linked benzaldehyde is of interest in the design of compounds for targeted protein degradation technologies, such as the development of proteolysis targeting chimeras (PROTACs), which represent a cutting-edge approach in drug discovery . This product is intended for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMWGLGHZZJUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198530
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947012-62-6
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947012-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde typically involves:

  • Functionalization of a benzaldehyde derivative to introduce the isopropoxy group at the para-position relative to the aldehyde.
  • Introduction of the imidazol-1-ylmethyl substituent at the meta-position via nucleophilic substitution or alkylation.
  • Purification and characterization steps to ensure product integrity.

Preparation of the 4-Isopropoxybenzaldehyde Intermediate

The isopropoxy group is commonly introduced by etherification of 4-hydroxybenzaldehyde:

  • Reagents: 4-hydroxybenzaldehyde, isopropyl bromide or isopropyl chloride, base (e.g., potassium carbonate).
  • Solvent: Polar aprotic solvents such as acetone or DMF.
  • Conditions: Reflux under inert atmosphere for several hours.
  • Outcome: Formation of 4-isopropoxybenzaldehyde with high yield.
Step Reagents Conditions Yield (%) Notes
Etherification 4-hydroxybenzaldehyde, isopropyl bromide, K2CO3 Reflux in acetone, 6-12 h 80-90 Base-mediated SN2 reaction

Introduction of the Imidazol-1-ylmethyl Group

The imidazolylmethyl substituent at the 3-position can be introduced by a nucleophilic substitution or Mannich-type reaction:

  • Method A: Nucleophilic substitution on a halomethylated intermediate

    • Starting from 3-(chloromethyl)-4-isopropoxybenzaldehyde or 3-(bromomethyl)-4-isopropoxybenzaldehyde.
    • React with imidazole under basic conditions (e.g., potassium carbonate or sodium hydride).
    • Solvent: DMF or NMP.
    • Temperature: Room temperature to 80°C.
    • Reaction time: 12-24 hours.
  • Method B: Mannich reaction

    • React 4-isopropoxybenzaldehyde with formaldehyde and imidazole in acidic or neutral medium.
    • Conditions optimized to favor substitution at the 3-position.
    • This method is less common due to regioselectivity challenges.
Step Reagents Conditions Yield (%) Notes
Nucleophilic substitution 3-(halomethyl)-4-isopropoxybenzaldehyde, imidazole, K2CO3 DMF, 60-80°C, 12-24 h 60-75 Requires halomethyl intermediate
Mannich-type reaction 4-isopropoxybenzaldehyde, formaldehyde, imidazole Acidic medium, RT to 50°C 40-55 Regioselectivity issues possible

Purification and Characterization

  • Purification typically involves column chromatography on silica gel using mixtures of ethyl acetate and hexane.
  • Crystallization from suitable solvents (e.g., ethanol or methanol) may be used to enhance purity.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm substitution pattern.
    • Infrared (IR) spectroscopy to verify aldehyde and imidazole functional groups.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis for purity assessment.

Detailed Research Findings and Data Summary

Parameter Data / Observation Reference Notes
Reaction solvent DMF, NMP, acetone Common solvents for substitution steps
Base used Potassium carbonate, sodium hydride Efficient deprotonation for nucleophilic attack
Temperature range 20°C to 120°C Reaction rate and yield dependent on temperature
Reaction time 6 to 72 hours Longer times favor complete substitution
Yield range 40% to 90% Dependent on method and purification
Purification methods Column chromatography, recrystallization Ensures removal of unreacted starting materials
Characterization techniques NMR, IR, MS, elemental analysis Standard for confirming compound identity

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution Method Mannich Reaction Method
Starting materials Halomethylated benzaldehyde intermediate Benzaldehyde, formaldehyde, imidazole
Regioselectivity High (due to halomethyl intermediate) Moderate (may produce isomers)
Reaction conditions Mild to moderate heating, polar aprotic solvents Acidic or neutral medium, mild heating
Yield Generally higher (60-75%) Lower (40-55%)
Complexity Requires synthesis of halomethyl intermediate One-pot reaction but less selective
Scalability Good, suitable for larger scale synthesis Limited by regioselectivity and side products

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzoic acid.

    Reduction: 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

3-(1H-Imidazol-1-ylmethyl)-4-propoxybenzaldehyde

Structural Difference: The propoxy group (C₃H₇O) replaces the isopropoxy group (C₃H₇O with branching).
Key Data:

Property 4-Isopropoxy Analog (Target) 4-Propoxy Analog
Exact Molecular Weight 258.14 (estimated) 244.12
Boiling/Melting Point Not reported Not reported
Rotatable Bonds 6 6
LogP ~1.9 1.9
Synthetic Availability Discontinued Commercially available (past)

Functional Impact:

  • Lipophilicity remains similar, suggesting comparable membrane permeability in biological systems .

3-(1H-Imidazol-1-ylmethyl)aniline

Structural Difference: Aniline (NH₂) replaces the benzaldehyde (CHO) group.
Key Data:

Property 4-Isopropoxybenzaldehyde 3-(Imidazol-1-ylmethyl)aniline
Molecular Formula C₁₅H₁₈N₂O₂ C₁₀H₁₁N₃
Molecular Weight 258.14 173.21
Hydrogen Bond Donors 0 2 (NH₂ group)
Applications Enzyme inhibitor leads Intermediate in drug synthesis

Functional Impact:

  • The aniline derivative’s NH₂ group increases hydrogen-bonding capacity, improving solubility in polar solvents but reducing passive diffusion across lipid membranes.
  • The absence of the aldehyde limits its utility in condensation reactions critical for forming Schiff bases or heterocycles .

4-Hydroxybenzoic Acid–1H-imidazole Complex

Structural Difference: A carboxylic acid replaces the aldehyde, and imidazole is non-covalently associated. Key Data:

Property 4-Isopropoxybenzaldehyde 4-Hydroxybenzoic Acid–Imidazole
Hydrogen Bond Donors 0 3 (COOH, OH, imidazole NH)
TPSA ~44.1 Ų >60 Ų
Biological Relevance Enzyme inhibition Crystal engineering

Functional Impact:

  • The carboxylic acid group enables salt formation and ionic interactions, making it suitable for crystal engineering but less ideal for hydrophobic target binding .

3-(1H-Imidazol-1-ylmethyl) Piperidinyl-Substituted Analogs

Structural Difference: A piperidinyl-benzocycloheptapyridine core replaces the benzaldehyde.
Key Data:

Property 4-Isopropoxybenzaldehyde Piperidinyl-Benzocycloheptapyridine
Molecular Weight 258.14 >400 (estimated)
In Vitro Potency Not tested Picomolar
Therapeutic Application Preclinical Tumor growth inhibition (99% in mice)

Functional Impact:

  • Bulkier scaffolds improve target affinity but reduce synthetic accessibility. The aldehyde in the target compound offers a handle for further derivatization, which is absent in pre-optimized leads .

Biological Activity

3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde, a compound with the CAS number 947012-62-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features an imidazole ring and an isopropoxy substituent on a benzaldehyde core, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function .

Case Study : In a laboratory study, the compound was tested against breast cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism involved the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar benzaldehyde derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Interaction with Enzymes

The biological activity of this compound may be attributed to its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

Mode of Action : The imidazole ring likely facilitates binding to the heme group of cytochrome P450, leading to altered enzyme activity and subsequent effects on metabolic pathways.

Cellular Effects

In vitro studies have revealed that the compound can influence cellular processes such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of bacterial growth through disruption of cell membrane integrity.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures often exhibit moderate oral bioavailability and a slow metabolic rate. This characteristic is advantageous for maintaining therapeutic levels in systemic circulation over extended periods.

Fragment-Based Drug Discovery

Recent research has utilized fragment-based approaches to explore the binding interactions of imidazole derivatives with target proteins involved in cancer progression. These studies highlight the potential for developing more potent derivatives based on the structural framework of this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Hydrothermal synthesis for imidazole derivatives, as demonstrated in the preparation of structurally related imidazole compounds under controlled temperature and pressure .
  • Condensation reactions between aldehyde precursors (e.g., 4-isopropoxybenzaldehyde) and imidazole derivatives, often using catalysts like iodine or Lewis acids in solvents such as isopropanol .
  • Functional group modifications , such as chlorination (e.g., using SOCl₂) to introduce reactive sites for subsequent coupling .
    Key steps include purification via recrystallization (e.g., ethanol) and validation by TLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Post-synthesis characterization involves:
  • Spectroscopic methods :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole methyl and isopropoxy groups) .
  • FTIR to identify functional groups (e.g., C=O stretching in aldehydes) .
  • Chromatography :
  • HPLC for purity assessment (≥95% purity threshold) .
  • Elemental analysis to verify stoichiometry by comparing calculated vs. experimental C/H/N/O values .

Advanced Research Questions

Q. How can computational modeling predict the biological or chemical activity of this compound?

  • Methodological Answer : Molecular docking studies are used to simulate interactions with target proteins (e.g., enzymes or receptors). For example:
  • Docking software (e.g., AutoDock Vina) models binding poses by aligning the aldehyde and imidazole moieties with active sites, as seen in analogous compounds .
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How do structural modifications (e.g., substituent variation) influence physicochemical properties?

  • Methodological Answer : Systematic SAR studies involve:
  • Substituent variation : Introducing electron-withdrawing/donating groups (e.g., fluorine, methyl) on the benzaldehyde or imidazole ring to alter solubility or stability .
  • Bioisosteric replacement : Swapping isopropoxy with morpholino or benzyloxy groups to enhance bioavailability .
  • Thermal analysis (e.g., DSC/TGA) to assess melting points and decomposition profiles .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structure elucidation?

  • Methodological Answer : Address contradictions by:
  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Isotopic labeling (e.g., deuterated solvents) to confirm exchangeable protons (e.g., imidazole NH) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related imidazole derivatives .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Optimization involves:
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance imidazole coupling efficiency .
  • Catalyst selection : Transition metals (e.g., Pd) or iodine improve regioselectivity in cross-coupling steps .
  • Reaction monitoring : Real-time FTIR or inline LCMS tracks intermediate formation .

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